

Application Note: Employing 3-Methyl-4-nitrobenzohydrazide in Functional Material Architectures

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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzohydrazide

CAS No.: 72198-83-5

Cat. No.: B1587695

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Executive Summary & Technical Profile[2]

3-Methyl-4-nitrobenzohydrazide (CAS: 72198-83-5) represents a distinct class of "push-pull" building blocks essential for the development of Non-Linear Optical (NLO) materials, supramolecular networks, and corrosion inhibitors.[1] Unlike simple benzohydrazides, the presence of the ortho-methyl group adjacent to the nitro functionality introduces steric torque, influencing crystal packing, while the nitro group serves as a potent electron acceptor.

This guide details the protocols for utilizing this scaffold in three high-value material science domains:

- Optoelectronics: Synthesis of D-A (Donor-Acceptor) Schiff bases for NLO applications.
- Surface Chemistry: Formulation of corrosion inhibitors for mild steel in acidic media.

- Crystal Engineering: Controlled supramolecular assembly via hydrogen bond synthons.[1][2]

Chemical Profile

Property	Data	Significance
Molecular Formula		Balance of H-bond donors (hydrazide) and acceptors (nitro).[1][3][4]
Electronic Character	Electron Deficient (Aryl Ring)	The 4-nitro group strongly withdraws electron density, making the hydrazide -NH less nucleophilic but the resulting hydrazone highly polarizable.[1]
Steric Factor	3-Methyl Group	Introduces non-planarity potential; disrupts π -stacking to prevent fluorescence quenching in solid state.[1]
Solubility	DMSO, DMF, Hot Ethanol	Requires polar aprotic solvents for high-concentration processing.[1]

Application I: Synthesis of NLO-Active Push-Pull Chromophores

Rationale

To generate Second Harmonic Generation (SHG) response, a material must possess a non-centrosymmetric crystal structure and high molecular hyperpolarizability (

).[1] By condensing **3-methyl-4-nitrobenzohydrazide** with an electron-rich aldehyde (e.g., 4-(dimethylamino)benzaldehyde), we create a D-

-A system.[1]

- Donor (D): Dimethylamino group.[1]
- Bridge (): Azomethine (-CH=N-NH-CO-).[1]
- Acceptor (A): 3-methyl-4-nitrobenzene moiety.[1]

Protocol A: Condensation Synthesis

Objective: Synthesize (E)-N'-(4-(dimethylamino)benzylidene)-**3-methyl-4-nitrobenzohydrazide**.

Reagents:

- **3-Methyl-4-nitrobenzohydrazide** (1.0 eq)[1]
- 4-(Dimethylamino)benzaldehyde (1.0 eq)[1]
- Ethanol (Absolute)[1][2]
- Glacial Acetic Acid (Catalyst)[1]

Workflow:

- Dissolution: Dissolve 5 mmol of **3-methyl-4-nitrobenzohydrazide** in 20 mL of hot absolute ethanol (). Sonicate if necessary to ensure complete dissolution.[1]
- Addition: Add 5 mmol of 4-(dimethylamino)benzaldehyde dropwise to the hot solution.
- Catalysis: Add 2-3 drops of glacial acetic acid.
- Reflux: Reflux the mixture at for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
- Precipitation: Cool the reaction mixture to room temperature, then refrigerate at

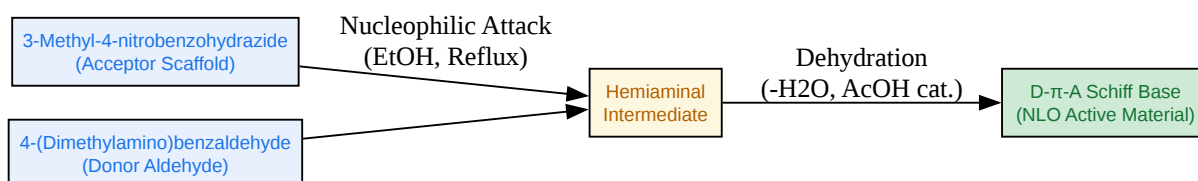
overnight. The Schiff base will precipitate as a colored solid (typically orange/red due to charge transfer).

- Purification: Filter the precipitate and wash with cold ethanol () followed by diethyl ether (). Recrystallize from hot ethanol/DMF (9:1 ratio).

Data Analysis:

- FT-IR: Look for the disappearance of the hydrazide doublet () and appearance of the imine stretch ().[1]
- UV-Vis: Expect a bathochromic shift (red shift) compared to starting materials, indicative of Intramolecular Charge Transfer (ICT).[1]

Visualization: Synthesis Pathway[1][6][7]



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Figure 1: Synthetic pathway for the formation of the D-

-A hydrazone material.[1][5][6]

Application II: Corrosion Inhibition for Mild Steel[1]

Rationale

Hydrazides adsorb onto metal surfaces through the carbonyl oxygen, amino nitrogen, and π -electrons of the aromatic ring. The 3-methyl-4-nitro derivative is particularly effective in acidic media (e.g., 1M HCl) because the nitro group can participate in retro-donation, while the methyl group increases hydrophobicity, aiding in the formation of a protective barrier against chloride ion attack.^[1]

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine inhibition efficiency (

) on mild steel.

Reagents:

- Electrolyte: 1.0 M HCl solution.^[1]
- Inhibitor Stock: **3-Methyl-4-nitrobenzohydrazide** dissolved in minimal DMSO/Ethanol.^[1]

Workflow:

- Sample Preparation: Polish mild steel coupons (area) with emery paper (grades 400–1200), degrease with acetone, and dry.
- Cell Setup: Use a three-electrode cell:
 - Working Electrode: Mild Steel.^[1]
 - Counter Electrode: Platinum wire.^[1]
 - Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).^[1]
- OCP Stabilization: Immerse the working electrode in the test solution (without inhibitor) for 30 minutes until Open Circuit Potential (OCP) stabilizes.
- Measurement (Blank): Perform EIS at OCP with a frequency range of

to

and amplitude

.

- Inhibitor Dosing: Repeat measurements with inhibitor concentrations of 100, 200, 300, 400, and 500 ppm.

- Tafel Polarization: Perform potentiodynamic polarization (

vs OCP) at a scan rate of

.

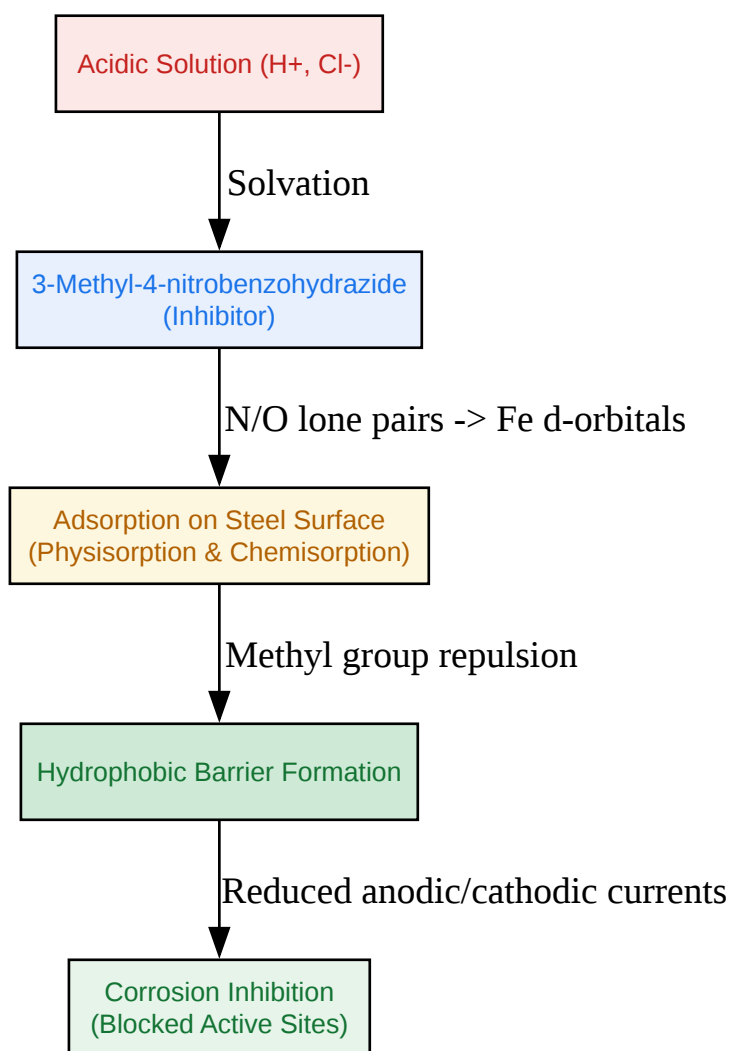
Calculation: Calculate Inhibition Efficiency (

) using Charge Transfer Resistance (

):

[1]

Visualization: Inhibition Mechanism[1]



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Figure 2: Mechanism of corrosion inhibition via adsorption and barrier formation.[1]

Application III: Supramolecular Crystal Engineering Rationale

The hydrazide moiety (-CO-NH-NH

) is a robust hydrogen-bonding synthon.[1] It can form

dimers or polymeric chains.[1] The 3-methyl-4-nitro substitution pattern introduces specific geometric constraints. The nitro group acts as a weak H-bond acceptor, potentially linking chains into 2D sheets.[1] This protocol is used to grow single crystals for X-ray diffraction (XRD) to study solid-state packing forces.[1]

Protocol C: Slow Evaporation Technique

Objective: Grow X-ray quality single crystals.

Workflow:

- Solvent Selection: Prepare a saturated solution of **3-methyl-4-nitrobenzohydrazide** in DMF (Dimethylformamide).
- Filtering: Filter the solution through a 0.45 μ m PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).
- Anti-solvent Diffusion (Optional but Recommended):
 - Place the vial containing the DMF solution inside a larger jar containing Ethanol or Methanol.
 - Cap the larger jar tightly. The alcohol will slowly diffuse into the DMF, lowering solubility and promoting slow crystallization.
- Incubation: Store in a vibration-free, dark environment at constant temperature () for 7–14 days.
- Harvesting: Isolate block-like yellow crystals. Mount on a goniometer for Single Crystal XRD.

Expected Motif: Look for Head-to-Tail hydrogen bonding between the Amide N-H and the Carbonyl Oxygen of adjacent molecules, forming 1D ribbons.^[1] The nitro groups will likely protrude laterally, engaging in weaker C-H...O interactions.

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